4-(3-Ethylpentyl)piperidine
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Overview
Description
4-(3-Ethylpentyl)piperidine is an organic compound belonging to the piperidine class of heterocyclic amines Piperidines are characterized by a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylpentyl)piperidine typically involves the construction of the piperidine ring via cyclization reactions. One common method is the [3+3] cycloaddition, which combines three-carbon and three-nitrogen units to form the six-membered ring . Another approach involves the hydrogenation of pyridine derivatives, which can be reduced to piperidine compounds using catalysts such as molybdenum disulfide .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and catalytic hydrogenation. These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethylpentyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
4-(3-Ethylpentyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Ethylpentyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Piperidine: The parent compound with a simpler structure.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Piperazine: A six-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 4-(3-Ethylpentyl)piperidine is unique due to its specific ethylpentyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
4-(3-ethylpentyl)piperidine |
InChI |
InChI=1S/C12H25N/c1-3-11(4-2)5-6-12-7-9-13-10-8-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
LGOXRIXXEOIFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCC1CCNCC1 |
Origin of Product |
United States |
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